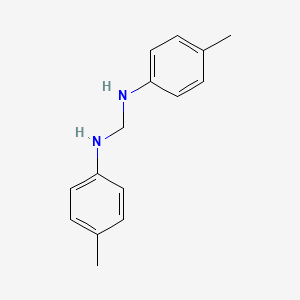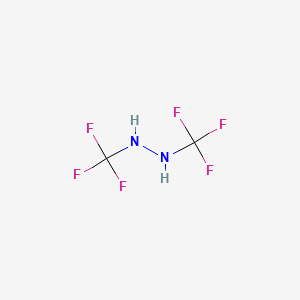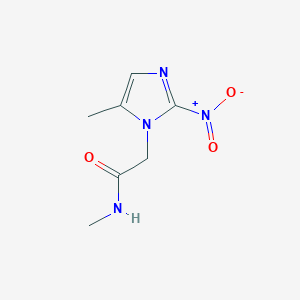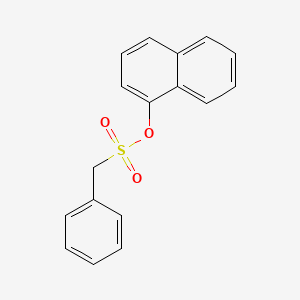
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring substituted with a 3-methylbut-2-en-1-yl group and a hydroxyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalen-2-ol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The double bond in the 3-methylbut-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-(3-methylbutyl)naphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
科学研究应用
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic naphthalene ring can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
2-Methyl-3-buten-1-ol: A hemiterpene alcohol with similar structural features but different functional properties.
3-Methyl-2-buten-1-ol: Another isomer with distinct reactivity and applications.
2-Methyl-2-buten-1-yl acetate: An ester derivative with different chemical behavior.
Uniqueness
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol is unique due to the presence of both a naphthalene ring and a 3-methylbut-2-en-1-yl group, which confer distinct chemical and physical properties
属性
CAS 编号 |
23676-21-3 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC 名称 |
1-(3-methylbut-2-enyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H16O/c1-11(2)7-9-14-13-6-4-3-5-12(13)8-10-15(14)16/h3-8,10,16H,9H2,1-2H3 |
InChI 键 |
CQHNTJSZPONFIC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=CC2=CC=CC=C21)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)



